molecular formula C16H8ClF3O4 B2687285 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one CAS No. 263744-91-8

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one

Cat. No.: B2687285
CAS No.: 263744-91-8
M. Wt: 356.68
InChI Key: XXHVBLOKVVBUIM-UHFFFAOYSA-N
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Description

The compound “3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one” is a derivative of chromen-4-one, which is a type of chromene . Chromenes are a class of organic compounds with a three-ring structure, and they are often found in natural products. The presence of the chloro-phenoxy and trifluoromethyl groups suggests that this compound may have unique properties compared to other chromenes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-4-one core would form a three-ring structure, with the chloro-phenoxy and trifluoromethyl groups attached at the 3 and 7 positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Phenoxy herbicides, which have a similar structure, are known to undergo photodegradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Approaches : Research has developed efficient synthetic strategies for chromen-4-one derivatives, showcasing the potential for generating electrophilic trifluoromethylthio species under mild conditions, which could be relevant for synthesizing variations of the compound (H. Xiang & Chunhao Yang, 2014).
  • Characterization and Catalytic Applications : Novel polystyrene-supported catalysts have been explored for their use in the synthesis of Warfarin and its analogues through Michael addition, indicating the role of chromen-4-one derivatives in pharmaceutical synthesis (Matteo Alonzi et al., 2014).

Applications in Material Science

  • Photochromic Materials : Chromene chromium carbene complexes have been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are key components in photochromic materials. This research highlights the potential of chromen-4-one derivatives in developing new photoresponsive materials (Manish Rawat et al., 2006).

Biological Activities

  • Antimicrobial Activity : Microwave-assisted synthesis of novel 2H-Chromene derivatives has shown that these compounds exhibit significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (I. H. El Azab et al., 2014).
  • Spectral Analysis and Biological Interactions : Studies involving benzopyran analogues have explored their interactions with biological molecules, providing insights into how chromen-4-one derivatives could be utilized in pharmaceuticals and as probes for biological studies (J. S. Al-Otaibi et al., 2020).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHVBLOKVVBUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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